molecular formula C6H14ClNO2 B2727225 ((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride CAS No. 1283146-40-6

((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride

Cat. No. B2727225
CAS RN: 1283146-40-6
M. Wt: 167.63
InChI Key: JZJNYGFWGCTQFQ-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a chiral compound with a molecular formula of C6H13NO2·HCl and a molecular weight of 181.64 g/mol. MEM is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Surface Site Probing via Methanol Adsorption and Desorption

Research has utilized methanol as a "smart" molecule for studying the surface sites of metal oxide catalysts, such as ceria nanocrystals. This approach involves analyzing the adsorption and desorption of methanol on nanocrystals with well-defined surface planes to understand the nature of surface sites and their role in catalysis processes (Wu et al., 2012).

Catalytic C–C Coupling of Methanol

A groundbreaking application of methanol in scientific research is its use in catalytic C–C coupling reactions. An example includes the iridium-catalyzed direct coupling of methanol and allenes, representing a novel method for constructing complex molecules from simple, renewable feedstocks (Moran et al., 2011).

Investigation of Organic Impurities' Effects

Studies have also explored how organic impurities in methanol impact the formation of hydrocarbons in zeolite catalysts. This research is crucial for understanding and improving the efficiency of processes like the methanol-to-hydrocarbons conversion (Jiang et al., 2006).

Asymmetric Synthesis via Methanol Derivatives

Methanol derivatives have been applied in asymmetric synthesis, showcasing their utility in creating chiral molecules. For instance, the synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation of glycolate enolate is a significant application in this area (Jung et al., 2000).

Photolysis and UV Actinometry Applications

Methanol's role extends into analytical chemistry, where it is used in photolysis studies and as a component in UV actinometry, helping in the quantification of hydroxyl radicals and understanding reaction mechanisms in aqueous solutions (Goldstein et al., 2007).

properties

IUPAC Name

[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJNYGFWGCTQFQ-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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